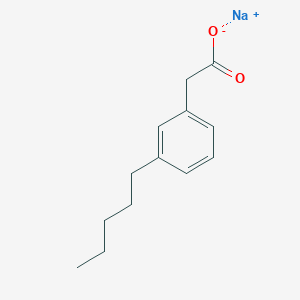
sodium;2-(3-pentylphenyl)acetate
概要
説明
PBI-4050は、3-ペンチルベンゼン酢酸ナトリウム塩としても知られており、経口投与可能な低分子量化合物です。これは、遊離脂肪酸受容体1(FFAR1 / GPR40)およびGPR84に結合する中鎖脂肪酸の合成類似体です。PBI-4050は、有意な抗線維化、抗炎症、および抗増殖特性を示しており、さまざまな線維性疾患の治療のための有望な候補となっています .
準備方法
合成経路と反応条件
PBI-4050の合成は、3-ペンチルベンゼン酢酸と水酸化ナトリウムの反応により、ナトリウム塩が生成されます。この反応は通常、酸がナトリウム塩形態に完全に変換されるように、制御された温度およびpH条件下で水性媒体中で実施されます .
工業生産方法
PBI-4050の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の高収率と純度を確保するために、工業グレードの試薬と機器の使用が含まれます。反応条件は、不純物を最小限に抑え、製造プロセスの効率を最大限に高めるように最適化されています .
化学反応の分析
反応の種類
PBI-4050は、以下を含むさまざまな化学反応を起こします。
酸化: PBI-4050は、特定の条件下で酸化されて対応する酸化生成物を形成できます。
還元: この化合物は、適切な還元剤を使用して還元されて、還元された誘導体を生成できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、PBI-4050の酸化はカルボン酸を生成できますが、還元はアルコールを生成できます。置換反応は、ハロゲン化またはニトロ化された誘導体を生成できます .
科学研究の応用
PBI-4050は、以下を含む幅広い科学研究の応用を持っています。
化学: 脂肪酸受容体の相互作用とシグナル伝達経路を研究するためのモデル化合物として使用されます。
生物学: さまざまな細胞タイプにおける炎症および線維化応答の調節における役割について調査されています。
医学: 特発性肺線維症、糖尿病性腎症、心不全などの線維性疾患の治療のための潜在的な治療薬として探求されています。
産業: 抗線維化および抗炎症薬の開発における潜在的な応用 .
科学的研究の応用
PBI-4050 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying fatty acid receptor interactions and signaling pathways.
Biology: Investigated for its role in modulating inflammatory and fibrotic responses in various cell types.
Medicine: Explored as a potential therapeutic agent for treating fibrotic diseases such as idiopathic pulmonary fibrosis, diabetic nephropathy, and heart failure.
Industry: Potential applications in the development of anti-fibrotic and anti-inflammatory drugs .
作用機序
PBI-4050は、Gタンパク質共役受容体GPR40とGPR84の活性化を通じてその効果を発揮します。これらの受容体に結合することにより、PBI-4050は炎症、線維化、細胞増殖に関与するさまざまなシグナル伝達経路を調節します。この化合物は、線維芽細胞と筋線維芽細胞の活性化を減らし、細胞外マトリックスの沈着と線維化を減少させます。さらに、PBI-4050は、プロ炎症性サイトカインと成長因子の発現を阻害し、抗線維化および抗炎症効果にさらに寄与しています .
類似の化合物との比較
類似の化合物
ピルフェニドン: 特発性肺線維症の治療に使用される抗線維化薬。
ニンテダニブ: 特発性肺線維症の治療に使用される抗線維化特性を持つチロシンキナーゼ阻害剤。
フェザゲプラス(セトゲプラム)ナトリウム: PBI-4050と同様に、GPR40のアゴニストでありGPR84のアンタゴニストである経口活性薬.
PBI-4050の独自性
PBI-4050は、GPR40とGPR84の両方に対する二重作用が独特であり、線維化と炎症に関与する複数の経路を調節できます。この二重作用機序は、単一の経路を標的とする他の抗線維化薬と比較して、より幅広い治療の可能性を提供します .
類似化合物との比較
Similar Compounds
Pirfenidone: An anti-fibrotic agent used for the treatment of idiopathic pulmonary fibrosis.
Nintedanib: A tyrosine kinase inhibitor with anti-fibrotic properties used in the treatment of idiopathic pulmonary fibrosis.
Fezagepras (Setogepram) sodium: An orally active agonist for GPR40 and antagonist for GPR84, similar to PBI-4050.
Uniqueness of PBI-4050
PBI-4050 is unique in its dual action on GPR40 and GPR84, which allows it to modulate multiple pathways involved in fibrosis and inflammation. This dual mechanism of action provides a broader therapeutic potential compared to other anti-fibrotic agents that target a single pathway .
特性
IUPAC Name |
sodium;2-(3-pentylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2.Na/c1-2-3-4-6-11-7-5-8-12(9-11)10-13(14)15;/h5,7-9H,2-4,6,10H2,1H3,(H,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSJWSLXKSJQFE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC=C1)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254472-97-3 | |
| Record name | PBI-4050 sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254472973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acido benzenacetico, 3-pentyl,sale di sodio. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SETOGEPRAM SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R05571KE07 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride](/img/structure/B610717.png)
![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-[(3S)-3-aminopyrrolidin-1-yl]methanone;dihydrochloride](/img/structure/B610718.png)

![3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide](/img/structure/B610720.png)





![Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride](/img/structure/B610735.png)


